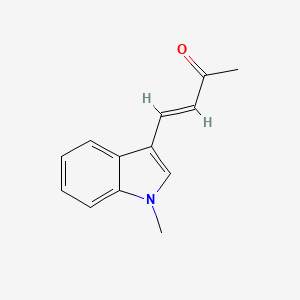![molecular formula C9H10F3N5S B2642887 5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946823-22-8](/img/structure/B2642887.png)
5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiadiazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用機序
MPTP is metabolized by monoamine oxidase B (MAO-B) into MPP+, a toxic compound that selectively destroys dopamine neurons in the brain. This mechanism of action has made MPTP a valuable tool for studying the function of dopamine neurons in the brain, as well as the role of oxidative stress and mitochondrial dysfunction in neurodegenerative diseases.
Biochemical and Physiological Effects:
MPTP has been shown to have a variety of biochemical and physiological effects. It has been shown to cause oxidative stress and mitochondrial dysfunction in the nervous system, leading to the selective destruction of dopamine neurons in the brain. MPTP has also been shown to cause changes in neurotransmitter levels, leading to alterations in behavior and cognitive function.
実験室実験の利点と制限
MPTP has several advantages for use in lab experiments. It is a reliable and well-characterized compound that has been extensively studied. It has a well-defined mechanism of action and has been shown to produce consistent results in a variety of experimental settings. However, there are also limitations to the use of MPTP in lab experiments. It is a highly toxic compound that requires careful handling and disposal. It can also be difficult to administer in precise doses, which can make it challenging to control for variability in experimental conditions.
将来の方向性
There are several future directions for research on MPTP. One area of interest is the development of new therapeutic agents based on the mechanism of action of MPTP. Another area of interest is the use of MPTP as a tool for studying the role of oxidative stress and mitochondrial dysfunction in neurodegenerative diseases. Additionally, there is ongoing research on the use of MPTP as a model for Parkinson's disease, with the goal of developing new treatments and therapies for this debilitating condition.
In conclusion, MPTP is a valuable compound for use in scientific research. Its well-defined mechanism of action and wide range of biochemical and physiological effects make it a valuable tool for researchers in a variety of fields. While there are limitations to its use, ongoing research on MPTP is likely to yield new insights into the function of the nervous system and the development of new treatments for neurological disorders.
合成法
The synthesis of MPTP involves the reaction of 3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole to produce MPTP. The synthesis of MPTP has been optimized to produce high yields and purity, making it a reliable compound for use in scientific research.
科学的研究の応用
MPTP has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of uses, including as a tool for studying the function of dopamine neurons in the brain, as a model for Parkinson's disease, and as a potential therapeutic agent for a variety of neurological disorders. MPTP has also been used to study the effects of oxidative stress on the nervous system, as well as the role of mitochondrial dysfunction in neurodegenerative diseases.
特性
IUPAC Name |
5-[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5S/c1-5-6(7-14-15-8(13)18-7)4-17(16-5)3-2-9(10,11)12/h4H,2-3H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTYEKVSMBWCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN=C(S2)N)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642807.png)


![6-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2642812.png)


![2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2642817.png)


![3-(4-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2642823.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2642824.png)



